(S)-2,2',2''-(10-(2-(4-(3-((4-((2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamoyl)quinolin-6-yl)oxy)propyl)piperazin-1-yl)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid, commonly referred to as FAPI-04 or DOTA-fapi-04, is a synthetic molecule designed for use in positron emission tomography (PET) imaging. It functions as a radiotracer after being radiolabeled with Gallium-68 (forming [⁶⁸Ga]Ga-DOTA-FAPI-04) and targets the enzyme fibroblast activation protein (FAP) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].
FAP is highly expressed on cancer-associated fibroblasts, which are present in the tumor microenvironment and play a crucial role in tumor growth and progression. By targeting FAP, [⁶⁸Ga]Ga-DOTA-FAPI-04 allows for visualization and assessment of various types of cancers using PET/CT imaging. This technology is proving to be particularly useful in cases where traditional imaging methods, such as [¹⁸F]FDG PET/CT, have limitations [, ].
FAPI-4, a compound targeting fibroblast activation protein, is utilized primarily in the field of nuclear medicine for imaging and therapeutic applications. This compound is significant due to its selective binding to fibroblast activation protein, which is overexpressed in various tumors. The development of FAPI-4 has paved the way for advanced imaging techniques, particularly positron emission tomography, enhancing the detection and management of cancer.
FAPI-4 is classified as a radiolabeled peptide ligand specifically designed to bind to fibroblast activation protein. The compound is synthesized from quinoline derivatives, which have been modified to enhance their affinity for the target protein. FAPI-4 is part of a broader class of compounds known as FAP inhibitors, which are being extensively researched for their potential in cancer diagnostics and therapy.
The synthesis of FAPI-4 involves several steps, typically starting with the preparation of quinoline derivatives. The general synthetic route includes:
FAPI-4 features a complex molecular structure characterized by its quinoline backbone and specific functional groups that enhance its binding affinity for fibroblast activation protein. The molecular formula and structure can be represented as follows:
The structural analysis reveals key functional groups that facilitate interaction with the target protein, including amine and carboxylic acid functionalities that play critical roles in binding .
FAPI-4 undergoes several chemical reactions during its synthesis, particularly involving:
FAPI-4 operates by selectively binding to fibroblast activation protein expressed on activated fibroblasts within tumors. This binding mechanism facilitates:
Experimental data indicate significant uptake of FAPI-4 in various tumor models, demonstrating its potential effectiveness in both diagnostic and therapeutic applications .
FAPI-4 exhibits several notable physical and chemical properties:
These properties are essential for its application in both imaging and therapeutic contexts.
FAPI-4 has a variety of applications primarily in oncology:
FAPI-4 (Fibroblast Activation Protein Inhibitor-4) is a quinoline-based small molecule featuring a DOTA chelator (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) conjugated to a pharmacophore with high specificity for fibroblast activation protein (FAP). The molecular scaffold comprises three critical domains:
The DOTA chelator forms octadentate coordination with radiometals through four nitrogen atoms from the cyclen ring and four oxygen atoms from carboxylate groups. This configuration provides exceptional thermodynamic stability (log K = 23.9–29.3 for relevant radiometals) and kinetic inertness, preventing transchelation in vivo. The spacer between chelator and pharmacophore—a short aliphatic chain—optimizes steric accessibility to FAP's catalytic site [6] [8].
FAPI-4 exhibits versatile radiolabeling capabilities due to its DOTA chelator:
⁶⁸Ga Labeling:Achieved in sodium acetate buffer (pH 4.0–4.5) at 95°C for 10 minutes. Radiochemical yields (RCY) reach 95% with >99% radiochemical purity (RCP). Specific activity ranges 20–50 GBq/μmol [6] [8].
¹⁸F Labeling via [¹⁸F]AlF-NOTA Method:NOTA-conjugated FAPI-4 enables rapid ¹⁸F labeling using aluminum fluoride complexes:
¹⁸F⁻ + Al³⁺ → [¹⁸F]AlF²⁺ [¹⁸F]AlF²⁺ + NOTA-FAPI-4 → [¹⁸F]AlF-NOTA-FAPI-4
RCY: 26.4±1.5% (decay-corrected), RCP >99%, specific activity 49.41±3.19 GBq/μmol [8] [10].
Table 1: Radiolabeling Characteristics of FAPI-4
Radionuclide | Half-Life | Labeling Method | RCY (%) | Specific Activity (GBq/μmol) | Optimal pH |
---|---|---|---|---|---|
⁶⁸Ga | 68 min | Direct chelation | 95 | 20–50 | 4.0–4.5 |
¹⁸F | 110 min | [¹⁸F]AlF-NOTA | 26.4±1.5 | 49.41±3.19 | 4.0 |
¹⁷⁷Lu | 6.73 days | Direct chelation | 88±3 | >50 | 4.5 |
Systematic modification of FAPI-4's structure revealed key determinants of FAP binding:
Table 2: SAR Analysis of FAPI-4 Derivatives
Structural Modification | Binding Affinity (IC₅₀ vs FAPI-4) | Tumor Retention | Key Observation |
---|---|---|---|
C4-difluoroproline → Proline | 20× lower | Similar | Reduced conformational stability |
Glycine spacer → Aminohexanoic acid | 10–15× lower | Reduced | Increased steric hindrance |
DOTA → NOTA | Equivalent | Equivalent | Enables ¹⁸F-AlF labeling |
Quinoline → Pyridine | 3–5× lower | Reduced | Decreased lipophilicity/log D |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7